![molecular formula C8H11N5 B1482021 4-(azidomethyl)-3-cyclobutyl-1H-pyrazole CAS No. 2097984-54-6](/img/structure/B1482021.png)
4-(azidomethyl)-3-cyclobutyl-1H-pyrazole
Overview
Description
4-(Azidomethyl)-3-cyclobutyl-1H-pyrazole (ACBP) is an important compound in the field of medicinal chemistry. It is a cyclic pyrazole derivative that has been used as a building block for the synthesis of various heterocyclic compounds. ACBP is an important tool for drug discovery and development as it has numerous applications in medicinal chemistry, including the synthesis of drugs, peptide analogs, and other bioactive molecules.
Scientific Research Applications
Synthesis and Biological Properties
Research has explored the synthesis and biological properties of novel heterocyclic ring systems with pyrazole. This includes the development of compounds such as enaminones containing pyrazolone rings and various pyrazole derivatives. These compounds have been characterized using various spectroscopic techniques and tested for antibacterial and antitumor properties, highlighting the potential of pyrazole derivatives in medicinal chemistry (Hamama et al., 2012).
Synthesis Methods
Studies have focused on new synthetic methods for preparing pyrazoles, given their importance in pharmaceuticals and protein ligands. One approach involves the sequential regioselective C-arylation and N-alkylation of pyrazoles. This method lays the foundation for synthesizing complex arylated pyrazoles, enhancing the versatility of pyrazole synthesis (Goikhman et al., 2009).
Novel Ligand Synthesis
Recent work aimed to create novel ligands based on 1H-pyrazole-3(5)-carboxylic acids, incorporating the triazole moiety for use in medicinal chemistry and metal complex catalysis. This included developing methods for synthesizing previously unknown N-unsubstituted azido-1H-pyrazole-3-carboxylic acids and joining bispidines to azoles using copper-catalyzed cycloaddition reactions (Dalinger et al., 2020).
properties
IUPAC Name |
4-(azidomethyl)-5-cyclobutyl-1H-pyrazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11N5/c9-13-11-5-7-4-10-12-8(7)6-2-1-3-6/h4,6H,1-3,5H2,(H,10,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NUSQWELZUIJDKE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)C2=C(C=NN2)CN=[N+]=[N-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11N5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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